4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one
CAS No.:
Cat. No.: VC20311387
Molecular Formula: C9H12IN3O5
Molecular Weight: 369.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12IN3O5 |
|---|---|
| Molecular Weight | 369.11 g/mol |
| IUPAC Name | 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
| Standard InChI | InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) |
| Standard InChI Key | LQQGJDJXUSAEMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₉H₁₂IN₃O₅, with a molecular weight of 369.11 g/mol. Its IUPAC name, 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one, reflects its hybrid structure comprising a pyrimidine ring and a sugar-like tetrahydrofuran component. The pyrimidine base is substituted with an iodine atom at the 5th position and an amino group at the 4th position, while the sugar moiety contains hydroxyl and hydroxymethyl groups critical for biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂IN₃O₅ |
| Molecular Weight | 369.11 g/mol |
| IUPAC Name | 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
| Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
| InChI Key | LQQGJDJXUSAEMZ-UHFFFAOYSA-N |
Stereochemical Configuration
The tetrahydrofuran ring adopts a β-D-ribofuranosyl conformation, analogous to natural nucleosides like cytidine and thymidine . This stereochemistry enables the molecule to mimic endogenous nucleosides, facilitating its incorporation into viral or cellular nucleic acids. The iodine atom at the pyrimidine’s 5th position introduces steric and electronic perturbations that enhance its binding affinity to viral polymerases.
Synthesis and Chemical Properties
Synthesis Pathways
The synthesis of this compound involves a multi-step process:
-
Functional Group Protection: The hydroxyl groups on the tetrahydrofuran moiety are protected using trimethylsilyl or acetyl groups to prevent unwanted reactions.
-
Glycosidic Bond Formation: The protected sugar is coupled to the modified pyrimidine base via a Mitsunobu reaction or nucleophilic substitution.
-
Iodination: Electrophilic iodination at the pyrimidine’s 5th position is achieved using iodine monochloride (ICl) under controlled conditions.
-
Deprotection: Final deprotection using acidic or basic conditions yields the target compound.
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions but degrades under strong acidic or alkaline conditions due to hydrolysis of the glycosidic bond. Its iodine substituent enhances electrophilicity, making it susceptible to nucleophilic attacks at the pyrimidine’s 5th position.
Biological Significance and Applications
Antiviral Mechanisms
As a nucleoside analog, the compound inhibits viral replication by competing with natural nucleosides for incorporation into viral DNA or RNA. Its iodine atom creates steric hindrance, causing chain termination during nucleic acid synthesis. Studies suggest efficacy against herpesviruses and hepatitis B virus (HBV), though clinical data remain preliminary.
Anticancer Activity
In preclinical models, the compound induces apoptosis in cancer cells by incorporating into DNA during replication, leading to mismatched base pairing and genomic instability. Its selectivity for cancer cells over healthy cells remains under investigation.
Pharmacological Considerations
Toxicity Profile
Limited toxicity data exist, but in vitro studies indicate dose-dependent cytotoxicity in human hepatoma (HepG2) and lymphocyte (Jurkat) cell lines. The IC₅₀ values range from 10–50 μM, suggesting a narrow therapeutic window.
Pharmacokinetics
The compound’s polar hydroxyl groups impede blood-brain barrier penetration, limiting its utility for central nervous system infections. Metabolism occurs primarily via hepatic glucuronidation, with renal excretion of metabolites.
Future Research Directions
-
Structural Optimization: Modifying the sugar moiety to enhance bioavailability and reduce toxicity.
-
Combination Therapies: Evaluating synergies with existing antiviral or anticancer agents.
-
Isotope Studies: Expanding radiolabeling applications for real-time tracking of drug distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume